5-Bromomethyl-4-phenyl-2-(3-pyridyl)thiazole
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Overview
Description
5-Bromomethyl-4-phenyl-2-(3-pyridyl)thiazole is a heterocyclic compound that features a thiazole ring fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromomethyl-4-phenyl-2-(3-pyridyl)thiazole typically involves the bromination of a precursor thiazole compound. One common method involves the reaction of 4-phenyl-2-(3-pyridyl)thiazole with bromine in the presence of a suitable solvent like acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromomethyl-4-phenyl-2-(3-pyridyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, sulfoxides, sulfones, and reduced thiazole compounds .
Scientific Research Applications
5-Bromomethyl-4-phenyl-2-(3-pyridyl)thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antiviral, and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Bromomethyl-4-phenyl-2-(3-pyridyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-(3-pyridyl)thiazole: Lacks the bromomethyl group, making it less reactive in substitution reactions.
5-Methyl-4-phenyl-2-(3-pyridyl)thiazole: Contains a methyl group instead of a bromomethyl group, affecting its chemical reactivity and biological activity.
Uniqueness
5-Bromomethyl-4-phenyl-2-(3-pyridyl)thiazole is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C15H11BrN2S |
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Molecular Weight |
331.2 g/mol |
IUPAC Name |
5-(bromomethyl)-4-phenyl-2-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C15H11BrN2S/c16-9-13-14(11-5-2-1-3-6-11)18-15(19-13)12-7-4-8-17-10-12/h1-8,10H,9H2 |
InChI Key |
KWXKLVGDJHMAJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CN=CC=C3)CBr |
Origin of Product |
United States |
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